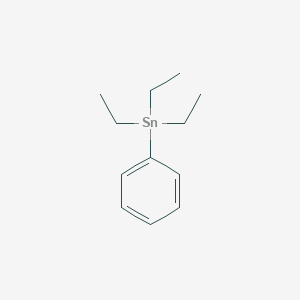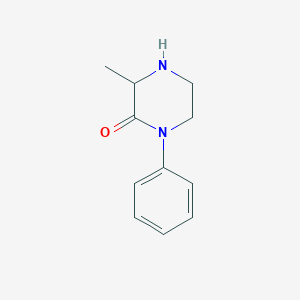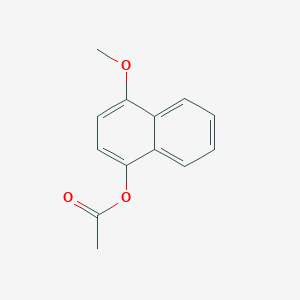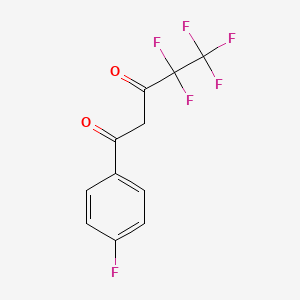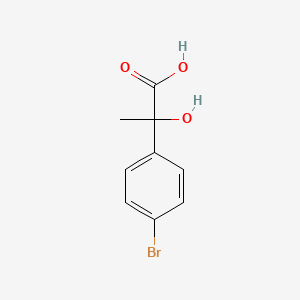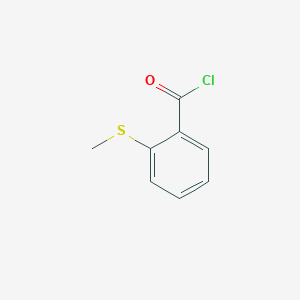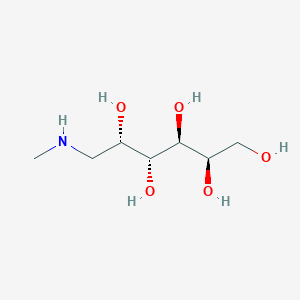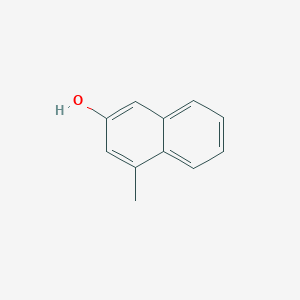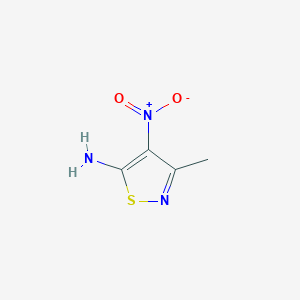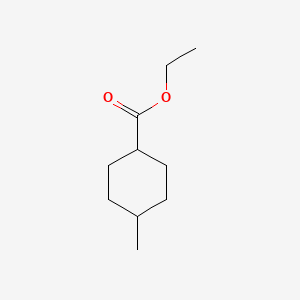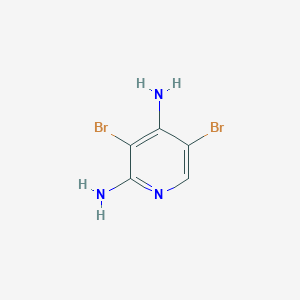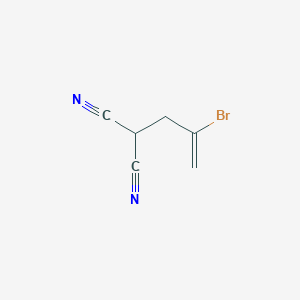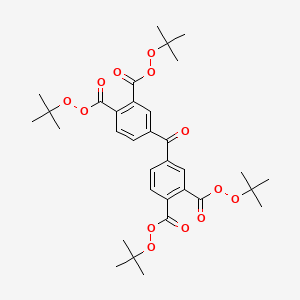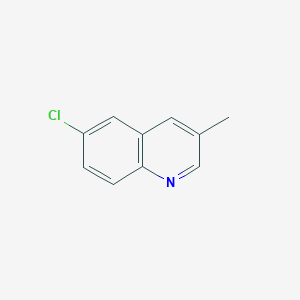
6-Chloro-3-methylquinoline
Vue d'ensemble
Description
6-Chloro-3-methylquinoline is a nitrogen-containing bicyclic compound with the chemical formula C₁₁H₈ClN. It belongs to the quinoline family and is characterized by its fused aromatic ring system. Quinolines are widely found in nature and have diverse applications in medicine, food, catalysts, dyes, materials, and electronics .
Synthesis Analysis
Several synthetic methods exist for obtaining 6-Chloro-3-methylquinoline. One common approach involves the condensation of aniline with a 1,3-diketone or b-keto-aldehyde, leading to an enamine intermediate. Subsequent cyclodehydration yields the quinoline structure. Researchers have explored various starting materials and reaction conditions to optimize the synthesis .
Molecular Structure Analysis
The molecular structure of 6-Chloro-3-methylquinoline consists of a quinoline nucleus with a chlorine atom at position 6 and a methyl group at position 3. The nitrogen atom in the heterocyclic ring contributes to its biological activity. Understanding the spatial arrangement of atoms within the molecule is crucial for predicting its behavior and interactions .
Chemical Reactions Analysis
6-Chloro-3-methylquinoline participates in various chemical reactions. Notably, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase. These actions ultimately lead to rapid bacterial death. Further investigations into its reactivity and functional group modifications are essential for expanding its synthetic utility .
Physical And Chemical Properties Analysis
- Stability : Assessing its stability under different conditions informs storage and handling guidelines .
Applications De Recherche Scientifique
Crystal Structure and Antimicrobial Activity
6-Chloro-3-methylquinoline has been a focus in the synthesis of novel quinoline derivatives. Studies illustrate its role in forming ester derivatives and its crystal structure analysis. These derivatives have shown significant ABTS radical-scavenging activity, along with noteworthy antimicrobial activities against various bacterial and fungal species, indicating the potential of 6-Chloro-3-methylquinoline in developing antibacterial and antifungal agents (Tabassum et al., 2014).
Hydrazone Derivatives for Antimicrobial Properties
The chemical modification of 6-Chloro-3-methylquinoline to form hydrazone derivatives has been explored, demonstrating substantial antimicrobial efficacy. These derivatives, specifically those with electron-withdrawing groups, have shown promising activity against bacterial and fungal strains, underlining the adaptability and therapeutic potential of 6-Chloro-3-methylquinoline in antimicrobial treatment (Bawa et al., 2009).
Interaction Studies and Potential Biological Activities
Studies involving chloroquinoline derivatives, including those derived from 6-Chloro-3-methylquinoline, have examined their interaction with DNA and their potential as antioxidant and anti-diabetic agents. These investigations highlight the compound's diverse biological activities and its promise in various therapeutic domains, including diabetes management and oxidative stress mitigation (Murugavel et al., 2017).
Spectroscopic and Computational Analysis
Extensive spectroscopic and computational analyses have been conducted to elucidate the structural and electronic properties of 6-Chloro-3-methylquinoline and its derivatives. These studies provide a profound understanding of the compound's molecular interactions, paving the way for its potential application in drug design and material science (Kose et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-chloro-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQFSTUCFCIUPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546025 | |
| Record name | 6-Chloro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-methylquinoline | |
CAS RN |
97041-62-8 | |
| Record name | 6-Chloro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

